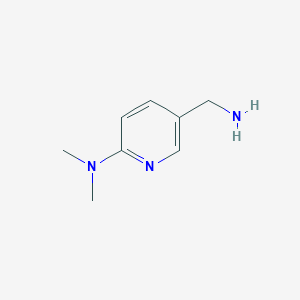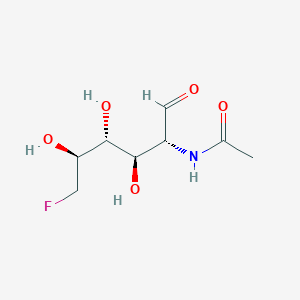
6-クロロ-2-メチル-3-ニトロピリジン
概要
説明
6-Chloro-2-methyl-3-nitropyridine (6-Cl-2-Me-3-NP) is a synthetically produced nitropyridine derivative with potential applications in the field of scientific research. It is a colorless to yellowish-brown crystalline solid with a molecular weight of 212.55 g/mol and a melting point of 94-96°C. 6-Cl-2-Me-3-NP has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
フッ素含有ピリジンアルドキシム誘導体の合成
6-クロロ-2-メチル-3-ニトロピリジンは、フッ素含有ピリジンアルドキシム誘導体の合成に使用されます . これらの誘導体は、有機リン系神経剤中毒の潜在的な治療法として重要です。フッ素原子の存在は、多くの場合、医薬品の生物学的活性と安定性を高めます。
タンパク質キナーゼ阻害剤の開発
この化合物は、タンパク質キナーゼ阻害剤の開発における重要な前駆体です . たとえば、ヒンジ領域に珍しいシステインを持つキナーゼに対する阻害活性を示すイソキノリン-3-アミンを合成するために使用されてきました。これらのキナーゼには、MPS1、MAPKAPK2、およびp70S6Kβ/S6K2が含まれ、これらは癌研究に関連しています。
Buchwald–Hartwig アリールアミノ化反応
有機化学では、6-クロロ-2-メチル-3-ニトロピリジンは、Buchwald–Hartwig アリールアミノ化反応で使用されます . このプロセスは、多くの有機化合物(医薬品や農薬など)の基本となる炭素-窒素結合を作成するために不可欠です。
求核置換反応
この化合物は、高度に位置選択的な求核置換反応にも関与しています . このタイプの反応は、芳香族化合物を修飾するために重要であり、潜在的な治療用途を持つ新しい分子を作成することにつながります。
Suzuki および Negishi カップリング反応
6-クロロ-2-メチル-3-ニトロピリジンは、Suzuki および Negishi カップリング反応の反応物として作用します . これらのクロスカップリング反応は、ポリマーや天然物など、複雑な有機分子の合成における重要なステップである炭素-炭素結合を形成するために広く使用されています。
ファインケミカルの中間体
ファインケミカルの合成の中間体として機能します . ファインケミカルとは、高度な特異性で商業的に生産される純粋な単一の化学物質です。通常、医薬品原薬(API)など、特殊な用途の出発物質として使用されます。
医薬品化学における研究ツール
医薬品化学における研究ツールとして、6-クロロ-2-メチル-3-ニトロピリジンは、創薬における化学空間を探求するために使用されます . 創薬のためのリード候補として可能性のある新しい化合物を特定するのに役立ちます。
早期発見研究
Sigma-Aldrich は、ユニークな化学物質のコレクションの一部として、早期発見研究者に 6-クロロ-2-メチル-3-ニトロピリジンを提供しています . これは、新しい化合物が望ましい特性についてスクリーニングされる医薬品研究の初期段階における役割を強調しています。
Safety and Hazards
作用機序
Target of Action
6-Chloro-2-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to participate in various reactions, potentially affecting multiple biochemical pathways .
Result of Action
6-Chloro-2-methyl-3-nitropyridine has been used as a reactant for the synthesis of fluorine-containing pyridinealdoxime derivatives as treatment of organophosphorus nerve-agent poisoning
Action Environment
It is generally recommended to handle and store the compound in a well-ventilated, cool, and dark place .
特性
IUPAC Name |
6-chloro-2-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSRMSJVYMITDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291446 | |
| Record name | 6-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22280-60-0 | |
| Record name | 6-Chloro-2-methyl-3-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22280-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 75592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022280600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22280-60-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-2-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)





![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
